molecular formula C12H15NO2 B13208155 2-Ethoxy-3-(propan-2-yloxy)benzonitrile

2-Ethoxy-3-(propan-2-yloxy)benzonitrile

Katalognummer: B13208155
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: GYWLYHCVYHITQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-3-(propan-2-yloxy)benzonitrile is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is characterized by the presence of both ethoxy and propan-2-yloxy groups attached to a benzonitrile core. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-(propan-2-yloxy)benzonitrile typically involves the reaction of 2-ethoxybenzonitrile with isopropyl alcohol in the presence of a base. The reaction conditions often include heating the mixture to facilitate the substitution reaction .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-3-(propan-2-yloxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzonitriles depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-3-(propan-2-yloxy)benzonitrile is utilized in several scientific research areas:

    Chemistry: As a building block for synthesizing more complex organic molecules.

    Biology: Investigating its effects on biological systems and potential as a biochemical probe.

    Medicine: Exploring its potential therapeutic properties and interactions with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-3-(propan-2-yloxy)benzonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or material science .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Ethoxy-3-(propan-2-yloxy)benzonitrile is unique due to its specific combination of functional groups, which can impart distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are desired.

Eigenschaften

Molekularformel

C12H15NO2

Molekulargewicht

205.25 g/mol

IUPAC-Name

2-ethoxy-3-propan-2-yloxybenzonitrile

InChI

InChI=1S/C12H15NO2/c1-4-14-12-10(8-13)6-5-7-11(12)15-9(2)3/h5-7,9H,4H2,1-3H3

InChI-Schlüssel

GYWLYHCVYHITQG-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC=C1OC(C)C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.